molecular formula C29H35N3O7 B12015317 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12015317
M. Wt: 537.6 g/mol
InChI Key: CJDUFQYGMOBSQD-IMVLJIQESA-N
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Description

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-Methoxybenzoic Acid: Shares the hydroxy and benzoyl functional groups but differs in the overall structure and substituents.

    Methyl 4-Isobutoxy-3-Isopropylbenzoate: Similar in having the isobutoxy group but differs in the core structure and other substituents.

Uniqueness

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H35N3O7

Molecular Weight

537.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H35N3O7/c1-19(2)18-39-24-10-7-22(17-20(24)3)27(33)25-26(21-5-8-23(9-6-21)32(36)37)31(29(35)28(25)34)12-4-11-30-13-15-38-16-14-30/h5-10,17,19,26,33H,4,11-16,18H2,1-3H3/b27-25+

InChI Key

CJDUFQYGMOBSQD-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)OCC(C)C

Origin of Product

United States

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